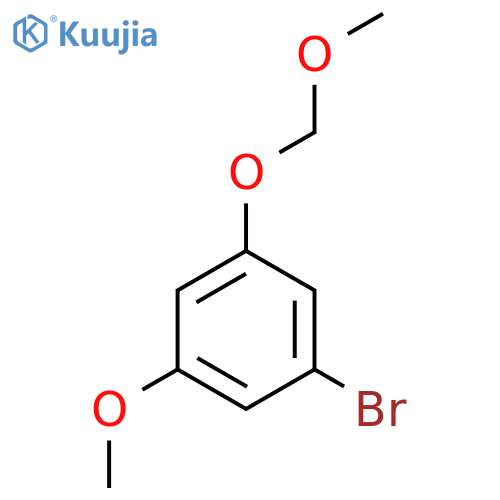

Cas no 1391594-69-6 (1-Bromo-3-methoxy-5-(methoxymethoxy)benzene)

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-methoxy-5-(methoxymethoxy)benzene

-

- MDL: MFCD31805768

- インチ: 1S/C9H11BrO3/c1-11-6-13-9-4-7(10)3-8(5-9)12-2/h3-5H,6H2,1-2H3

- InChIKey: VQOBERFJRRGNOO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1)OCOC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 143

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 27.7

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559486-250 mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 250MG |

€317.10 | 2023-04-13 | ||

| abcr | AB559486-1g |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 1g |

€728.10 | 2025-03-19 | ||

| abcr | AB559486-500 mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 500MG |

€528.60 | 2023-04-13 | ||

| abcr | AB559486-500mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 500mg |

€535.40 | 2025-03-19 | ||

| Aaron | AR021R5C-250mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene |

1391594-69-6 | 95% | 250mg |

$532.00 | 2025-02-13 | |

| abcr | AB559486-250mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 250mg |

€390.10 | 2025-03-19 | ||

| abcr | AB559486-1 g |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene; . |

1391594-69-6 | 1g |

€719.40 | 2023-04-13 | ||

| Aaron | AR021R5C-500mg |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene |

1391594-69-6 | 95% | 500mg |

$604.00 | 2025-02-13 |

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

10. Book reviews

1-Bromo-3-methoxy-5-(methoxymethoxy)benzeneに関する追加情報

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene (CAS No. 1391594-69-6)

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene, also known by its CAS registry number 1391594-69-6, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its bromine atom at the 1-position, a methoxy group at the 3-position, and a methoxymethoxy group at the 5-position of the benzene ring. Its unique substitution pattern makes it an invaluable building block in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The synthesis of 1-bromo-3-methoxy-5-(methoxymethoxy)benzene typically involves multi-step processes, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing this compound with high precision. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of physical properties, 1-bromo-3-methoxy-5-(methoxymethoxy)benzene exhibits a melting point of approximately 80°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its electronic properties, influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom, make it an interesting candidate for studying charge transport in organic semiconductors.

Recent studies have highlighted the role of 1-bromo-3-methoxy-5-(methoxymethoxy)benzene in drug discovery efforts, particularly in the development of kinase inhibitors. The compound's ability to act as a scaffold for attaching bioactive moieties has been exploited in designing potential therapeutic agents for cancer and inflammatory diseases. Additionally, its use as a precursor for synthesizing advanced materials, such as functional polymers and nanoparticles, has been reported in leading chemistry journals.

The application of 1-bromo-3-methoxy-5-(methoxymethoxy)benzene extends beyond traditional organic synthesis into emerging fields like optoelectronics. Researchers have demonstrated that derivatives of this compound can serve as dopants in organic light-emitting diodes (OLEDs), enhancing their efficiency and stability. This dual functionality underscores its importance as both a synthetic intermediate and a functional material.

In conclusion, 1-bromo-3-methoxy-5-(methoxymethoxy)benzene (CAS No. 1391594-69-6) stands out as a critical compound in modern chemical research due to its unique structure, versatile reactivity, and wide-ranging applications. Its continued exploration across diverse scientific domains ensures that it remains a cornerstone in both academic and industrial settings.

1391594-69-6 (1-Bromo-3-methoxy-5-(methoxymethoxy)benzene) 関連製品

- 2169633-74-1(2-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)

- 91560-85-9(1-(2-Bromobenzyl)-4-methylpiperazine)

- 2680891-75-0(benzyl N-2-(4-methylbenzoyl)furan-3-ylcarbamate)

- 1197871-01-4(2-(1H-pyrazol-1-yl)pyridin-3-ylmethanamine Hydrochloride)

- 1172545-82-2(1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-tert-butylurea)

- 2008732-11-2(Carbamic acid, N-[1-(cyclopropylcarbonyl)-1-methylbutyl]-, 1,1-dimethylethyl ester)

- 1704941-95-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylphenyl)propanoic acid)

- 2137691-06-4(Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)

- 2171947-35-4(2-chloro-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

- 2228432-26-4(1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)